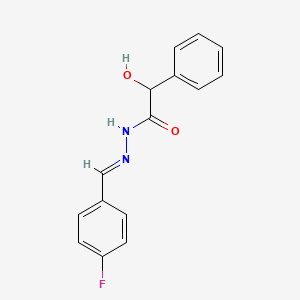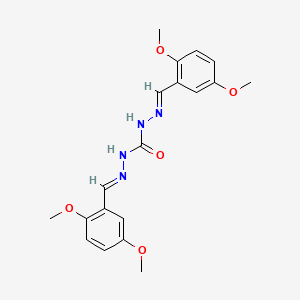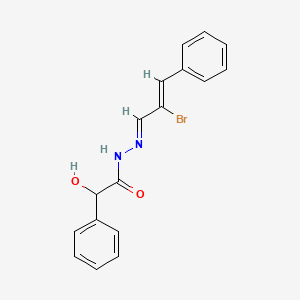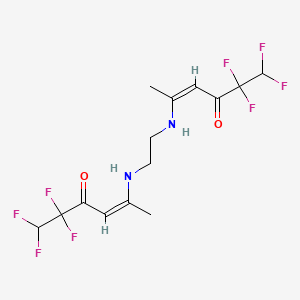![molecular formula C15H13BrN4O2 B3862294 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3862294.png)
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide
Vue d'ensemble
Description
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide, also known as BBHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BBHA is a hydrazone derivative of pyridine and is known for its diverse biological activities, including its anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes. 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines and prostaglandins. 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide also increases the levels of glutathione (GSH), an antioxidant that plays a key role in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is its diverse biological activities, which make it a promising candidate for the development of new drugs. 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide. One of the potential applications of 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is in the development of new anti-inflammatory drugs. 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has also shown promising results as an antimicrobial and anticancer agent, and further research is needed to explore its potential in these areas.
Another future direction for the research on 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is to investigate its mechanism of action in more detail. This could help to identify new targets for drug development and improve our understanding of the biological effects of 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide.
In conclusion, 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. It has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent, and further research is needed to explore its potential in these areas. The efficient synthesis method of 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide makes it readily available for research purposes, and its potential applications in medicine make it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has also been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Moreover, 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been found to exhibit significant anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has been shown to be effective against various types of cancer, including breast, lung, colon, and prostate cancer.
Propriétés
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c16-12-6-4-11(5-7-12)9-19-20-15(22)14(21)18-10-13-3-1-2-8-17-13/h1-9H,10H2,(H,18,21)(H,20,22)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLUQLJXQOCMF-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)




![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3862276.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3862281.png)
![4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid](/img/structure/B3862282.png)
![1-(3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3862285.png)


![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B3862312.png)
![5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3862318.png)
